molecular formula C7H7N5 B11919373 3-(Pyrazin-2-yl)-1H-pyrazol-5-amine

3-(Pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11919373
M. Wt: 161.16 g/mol
InChI Key: UQAWLGFAXHSYPC-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrazine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrazin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

3-(Pyrazin-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for its activity .

Comparison with Similar Compounds

  • Pyrazine-2-carboxylic acid
  • 1H-pyrazole-5-amine
  • 3-(Pyridin-2-yl)-1H-pyrazol-5-amine

Comparison: Compared to these similar compounds, 3-(Pyrazin-2-yl)-1H-pyrazol-5-amine exhibits unique properties due to the presence of both pyrazine and pyrazole rings. This dual-ring structure enhances its reactivity and potential for forming diverse chemical interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-pyrazin-2-yl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-3-5(11-12-7)6-4-9-1-2-10-6/h1-4H,(H3,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAWLGFAXHSYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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